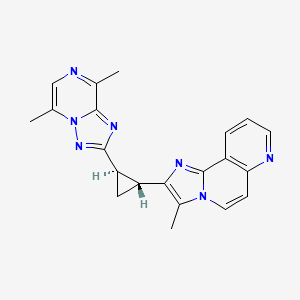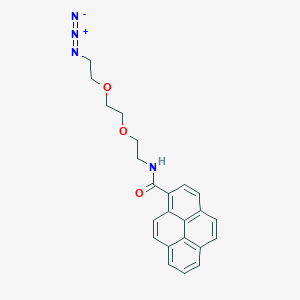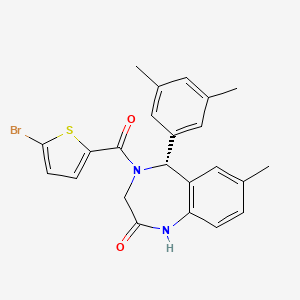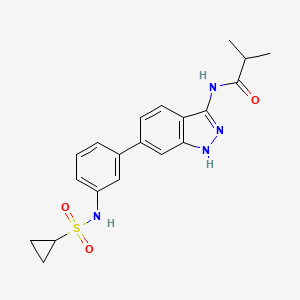
Pde10-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PDE10-IN-1, also known as SEP-0372814, is used for treating CNS and metabolic disorders . It is a phosphodiesterase that inactivates both cAMP and cGMP . It is a unique signaling molecule that is highly and nearly exclusively expressed in striatal medium spiny neurons .
Molecular Structure Analysis
The molecular structure of PDE10-IN-1 is complex and its understanding requires advanced computational methods . A study has revealed the structural similarities and differences between PDE9A and PDE10A . The binding patterns of inhibitors against PDE proteins were shown through molecular docking and QM/MM analysis .
Chemical Reactions Analysis
The chemical reactions involving PDE10-IN-1 are complex and are often studied using in silico investigations . These investigations help understand the selectivity mechanism of inhibitors towards homology proteins, which aids in the design of selective candidates .
Physical And Chemical Properties Analysis
PDE10-IN-1 is a compound with the CAS number 1516896-09-5 . Unfortunately, detailed physical and chemical properties of PDE10-IN-1 were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Neurological and Psychiatric Disorders
PDE10-IN-1, an inhibitor of the phosphodiesterase 10 (PDE10) family, has shown potential in the treatment of various psychiatric and neurodegenerative diseases. The PDE10 family is mainly expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. Research indicates that inhibition of PDE10A could be a promising therapeutic strategy for psychiatric and neurodegenerative diseases, as evidenced by its efficacy in animal models of schizophrenia, Parkinson's, Huntington's, and Alzheimer's diseases. PDE10-IN-1 also shows potential for treating cognitive deficits, obesity, and depression (Zagórska et al., 2018).
Cancer Therapeutics
PDE10-IN-1 exhibits a significant role in cancer therapeutics as well. Elevated levels of PDE10 have been observed in human colon tumor cell lines compared to normal colonocytes, as well as in human clinical specimens and intestinal tumors from ApcMin/+ mice compared to normal intestinal mucosa. The inhibition of PDE10 selectively suppresses colon tumor cell growth, increases cGMP/cGMP-dependent protein kinase signaling, and reduces β-catenin levels and T-cell factor transcriptional activity in colon tumor cells. This suggests a novel role of PDE10 in colon tumorigenesis and positions inhibitors like PDE10-IN-1 as potentially useful in the treatment or prevention of colorectal cancer (Li et al., 2014). Similarly, PDE10A has been found to be overexpressed in lung tumor cells and inhibitors like PDE10-IN-1 selectively suppress growth by blocking β-catenin and MAPK signaling, indicating its critical role in lung cancer development and as a potential target for therapeutic intervention (Zhu et al., 2017).
Chemoproteomics and Target Engagement
In chemoproteomics, PDE10-IN-1 has been utilized to understand its selectivity and target engagement in complex biological matrices. Studies using chemical biology probes based on PDE10-IN-1 revealed high specificity binding to PDE10A with minimal off-target binding, showcasing its potential as a selective inhibitor for PDE10A in the treatment of basal ganglia diseases like schizophrenia, Parkinson's disease, or Huntington's disease (Schülke et al., 2014).
Aging and Neurodegeneration
PDE10-IN-1's role extends to understanding the neurobiological changes associated with aging and neurodegeneration. For example, a study using PET imaging with PDE10A radioligands like 18F-MNI-659 in humans revealed that PDE10-IN-1's target, PDE10A, is involved in the regulation of cytoplasmic levels of cAMP and cGMP and signaling within the basal ganglia, making it a crucial target for therapies for various neurologic and psychiatric disorders (Barret et al., 2014).
Zukünftige Richtungen
PDE inhibitors, including PDE10-IN-1, are considered a promising target for cognition enhancement . The future for PDE-Is as cognition enhancers lies in the development of isoform-specific PDE-Is that have limited aversive side effects . Despite some disappointing results, comparing and contrasting the effects of PDE10A inhibitors with D2 antagonists provides a new opportunity for back translational research to gain insight into factors critical to the molecular basis of antipsychotic drug action .
Eigenschaften
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pde10-IN-1 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)

